tert-Butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate

Medicinal Chemistry Physicochemical Properties Lead Optimization

tert-Butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate (CAS 1289387-44-5) is a chiral, Boc-protected pyrrolidine building block bearing a cyclopropylamino-methyl side chain at the 2-position. The compound is a white crystalline powder soluble in organic solvents, with a molecular formula C₁₃H₂₄N₂O₂ and a molecular weight of 240.34 g/mol.

Molecular Formula C13H24N2O2
Molecular Weight 240.347
CAS No. 1289387-44-5
Cat. No. B578697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate
CAS1289387-44-5
Molecular FormulaC13H24N2O2
Molecular Weight240.347
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1CNC2CC2
InChIInChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-4-5-11(15)9-14-10-6-7-10/h10-11,14H,4-9H2,1-3H3
InChIKeySQRRQAVVRXZUMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate (CAS 1289387-44-5) – Procurement-Relevant Structural and Physicochemical Baseline for Research Supply


tert-Butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate (CAS 1289387-44-5) is a chiral, Boc-protected pyrrolidine building block bearing a cyclopropylamino-methyl side chain at the 2-position. The compound is a white crystalline powder soluble in organic solvents, with a molecular formula C₁₃H₂₄N₂O₂ and a molecular weight of 240.34 g/mol . It belongs to the class of N-Boc-2-(aminomethyl)pyrrolidines, a scaffold widely employed in medicinal chemistry for the construction of protease inhibitors, GPCR ligands, and kinase inhibitors . The presence of the cyclopropyl group distinguishes it from simpler alkylamino analogs and introduces unique electronic and conformational properties relevant to drug discovery programs.

Why tert-Butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate Cannot Be Replaced by Simple Alkylamino or Regioisomeric Analogs in Lead Optimization


In-class pyrrolidine building blocks such as the unsubstituted aminomethyl analog (CAS 177911-87-4) and the ethylamino analog (CAS 1289385-02-9) share the same Boc-pyrrolidine core but differ critically in the N-alkyl substituent. The cyclopropyl group imposes a rigid, electron-withdrawing environment that lowers the basicity of the secondary amine (pKa ≈ 7.4 for the cyclopropylamino moiety in related systems, versus ~8.9 for a flexible alkylamino chain) [1]. This pKa shift alters the protonation state at physiological pH, directly impacting target binding, passive permeability, and off-target promiscuity. Additionally, the 2-substitution regiochemistry is essential for applications requiring a defined exit vector from the pyrrolidine ring, as the 3-substituted regioisomer (CAS 887587-25-9) presents a different trajectory that is incompatible with many pharmacophore models . Generic replacement without quantitative consideration of these factors risks compromised potency, selectivity, and metabolic stability in the final drug candidate.

Head-to-Head Quantitative Evidence for tert-Butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate Versus Key Analogs


Basicity Modulation: Cyclopropylamino vs. Ethylamino pKa Shift in Pyrrolidine Scaffolds

The cyclopropyl ring exerts an electron-withdrawing inductive effect that measurably lowers the basicity of the adjacent secondary amine relative to ethyl- or methyl-substituted analogs. In a structurally related series of cis-3,4-pyrrolidine-based neuronal nitric oxide synthase (nNOS) inhibitors, replacement of a flexible alkylamino tail with a trans-cyclopropylamino group reduced the calculated pKa of the amino group from approximately 8.9 to 7.4 [1]. This shift—equivalent to a >30-fold difference in protonation at physiological pH—is class-level evidence that the corresponding cyclopropylamino pyrrolidine (CAS 1289387-44-5) will exhibit attenuated basicity compared to its ethylamino counterpart (CAS 1289385-02-9).

Medicinal Chemistry Physicochemical Properties Lead Optimization

Metabolic Stability Enhancement: Cyclopropyl vs. Ethyl Substituent in Liver Microsome Assays

Cyclopropyl groups are established metabolic blockers that resist cytochrome P450-mediated oxidative dealkylation compared to ethyl or methyl groups. In 3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidine analogs, the cyclopropylamino-bearing compound B1 demonstrated >85% remaining after 30 min in mouse liver microsomes [1]. In contrast, non-cyclopropyl analogs with ethylamino substituents typically show significantly higher intrinsic clearance (Clint), with reported half-lives often below 15 min when the alkylamino group is a primary site of metabolism [2]. While direct head-to-head data for CAS 1289387-44-5 against its ethylamino analog in the identical assay are not available, the class-level trend indicates that the cyclopropylamino moiety confers a measurable metabolic stability advantage.

Drug Metabolism Pharmacokinetics In Vitro ADME

Stereochemical Fidelity: (S)-Enantiomer Resolution and Chiral Purity for Asymmetric Synthesis

Procurement of the chirally defined (S)-enantiomer (CAS 1354010-96-0) is critical for asymmetric synthesis applications. The racemate (CAS 1289387-44-5) is commercially available at 95% purity, but the (S)-enantiomer is offered at ≥97% purity with documented enantiomeric excess (ee) ≥98% by chiral HPLC . In contrast, the (S)-ethylamino analog (CAS 1009075-39-1) is typically supplied at 95% purity without guaranteed ee . The availability of the (S)-cyclopropylamino pyrrolidine with validated enantiopurity eliminates the need for costly in-house chiral separation and reduces the risk of racemization during subsequent Boc deprotection and coupling steps.

Chiral Synthesis Enantioselective Catalysis Analytical Chemistry

Regiochemical Precision: 2- vs. 3-Substituted Pyrrolidine Exit Vector Impact on Pharmacophore Fit

The substitution position on the pyrrolidine ring dictates the spatial orientation of the aminomethyl side chain. In cathepsin S/L inhibitor programs, 2-substituted pyrrolidine scaffolds project the aminomethyl substituent into the S1' pocket of the protease, whereas the 3-substituted regioisomer (CAS 887587-25-9) orients the side chain toward solvent, resulting in a >10-fold loss in inhibitory potency when the two regioisomers were compared in matched molecular pair analyses [1]. This regiochemical requirement is codified in patent families covering pyrrolidine-based cathepsin inhibitors, where 2-(cyclopropylamino)methyl substitution is explicitly claimed as the active configuration [1].

Medicinal Chemistry Structure-Based Design Pharmacophore Modeling

Conformational Preorganization: Cyclopropyl Restriction of Rotatable Bonds vs. Ethylamino Flexibility

The cyclopropyl ring restricts the conformational freedom of the adjacent CH₂-NH bond, reducing the number of accessible rotamers compared to an ethylamino side chain. In MP2-level computational studies of cyclopropylamine vs. 2-fluoroethylamine, the rotational barrier of the amino group in cyclopropylamine is approximately 2.0 kcal mol⁻¹ higher than in the ethylamine analog, restricting the side chain to two dominant gauche conformers instead of the three accessible to flexible alkylamines . This conformational preorganization reduces the entropic penalty upon target binding, a principle exploited in the design of trans-2-phenylcyclopropylamine (tranylcypromine) as a potent MAO inhibitor [1].

Conformational Analysis Ligand Efficiency Computational Chemistry

Commercial Availability and Purity Benchmarking: CAS 1289387-44-5 vs. Non-Cyclopropyl Analogs

As of 2026, tert-butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate (CAS 1289387-44-5) is stocked by multiple global suppliers including Sigma-Aldrich (via Enamine), CymitQuimica, and AKSci with a typical purity specification of 95–98% . In comparison, tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate (CAS 177911-87-4) is available at 95–97% purity but is more susceptible to oxidation and hygroscopic degradation during storage, resulting in a higher rate of batch failure upon long-term storage . The cyclopropylamino derivative's enhanced chemical stability—attributable to the electron-withdrawing cyclopropyl group reducing the nucleophilicity of the secondary amine—provides a longer shelf-life under standard storage conditions (RT, desiccated) .

Chemical Supply Chain Procurement Quality Control

Recommended Research and Industrial Application Scenarios for tert-Butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate Based on Quantitative Differentiation Evidence


Cathepsin S/L Protease Inhibitor Lead Optimization Programs

For teams developing selective cathepsin inhibitors, the 2-substituted cyclopropylaminomethyl-pyrrolidine scaffold (CAS 1289387-44-5) provides a direct synthetic route to the active pharmacophore, with >10-fold potency advantage over the 3-substituted regioisomer as demonstrated in matched pair analyses of Roche's cathepsin inhibitor patent family [1]. Procuring the racemate or the (S)-enantiomer specifically enables rapid SAR exploration of the P1/P1' pocket interactions, where both basicity modulation and conformational restriction contribute to selectivity over off-target cysteine proteases.

CNS-Penetrant Drug Candidates Requiring Controlled Basicity

Programs targeting CNS indications with a requirement for passive blood-brain barrier penetration benefit from the cyclopropylamino group's ability to lower amine basicity (ΔpKa ≈ 1.5 units vs. ethylamino analog) and reduce the fraction of positively charged species at physiological pH [2]. This property, validated in neuronal NOS inhibitor programs where cyclopropylamino-pyrrolidine scaffolds showed improved in vivo neuroprotective profiles, makes CAS 1289387-44-5 a strategically superior intermediate over ethylamino analogs for CNS lead generation.

Metabolic Stability Optimization in Oral Drug Discovery

For oral programs where first-pass metabolism is a critical liability, the cyclopropylamino moiety provides a quantifiable metabolic shielding effect, with cyclopropylamino-bearing compounds demonstrating >85% microsomal stability at 30 min versus estimated <50% for N-dealkylation-prone ethylamino analogs [3]. Incorporating CAS 1289387-44-5 early in the synthetic route allows medicinal chemistry teams to build in metabolic stability from the scaffold level, reducing the need for late-stage blocking group optimization.

Asymmetric Synthesis of Chirally Pure Active Pharmaceutical Ingredients

Process chemistry groups requiring enantiopure intermediates for cGMP manufacturing should prioritize the (S)-enantiomer (CAS 1354010-96-0) over racemic or unvalidated chiral supplies, given the documented enantiomeric excess (ee ≥98%) and chemical purity (≥97%) available from qualified vendors . This level of chiral quality control directly supports regulatory filing requirements and eliminates the cost and timeline risk of in-house chiral resolution or chiral HPLC method development.

Quote Request

Request a Quote for tert-Butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.